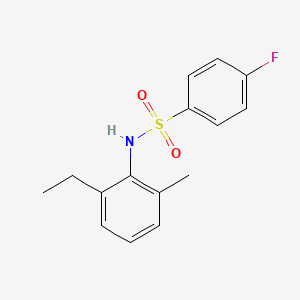

N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide

Description

N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide group attached to a 2-ethyl-6-methylphenyl substituent. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and herbicidal properties.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURLOROWAPNCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function or anti-inflammatory effects by modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

a) Metolachlor and S-metolachlor

- Chemical Structure :

Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide .

S-metolachlor: Stereoisomerically pure form of metolachlor . - Comparison: Both compounds share the N-(2-ethyl-6-methylphenyl) group but differ in functional groups. Metolachlor is a chloroacetamide herbicide, inhibiting very-long-chain fatty acid (VLCFA) synthesis in plants. In contrast, N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide’s sulfonamide group suggests a divergent mode of action, possibly targeting enzymes like protoporphyrinogen oxidase (PPO) .

- Applications :

Metolachlor is a pre-emergent herbicide for corn and soybean crops , while the sulfonamide derivative’s specific applications remain less documented but may align with PPO inhibitors like sulfentrazone.

b) Sulfentrazone

- Chemical Structure :

N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide . - Comparison :

Sulfentrazone shares the sulfonamide backbone but incorporates dichloro, triazolone, and difluoromethyl groups. These substituents enhance its herbicidal activity by inhibiting PPO. The fluorobenzenesulfonamide in the target compound may exhibit similar enzyme inhibition but with altered selectivity due to its distinct substitution pattern .

Fluorinated Sulfonamide Derivatives

a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Chemical Structure :

Features a 4-fluorophenyl group and pyrimidine ring . - This structural variation may influence solubility and target affinity compared to the simpler aromatic system in this compound .

b) N-(4-Methoxyphenyl)benzenesulfonamide

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Insights :

The 2-ethyl-6-methylphenyl group is a common motif in herbicides, contributing to lipophilicity and membrane permeability. Replacing chloroacetamide with sulfonamide (as in the target compound) may shift the mode of action from VLCFA to PPO inhibition . - Fluorine’s Role :

Fluorine enhances binding affinity in enzyme inhibitors by forming dipole interactions and improving metabolic stability. This is evident in both the target compound and sulfentrazone . - Regulatory Precedents : Prohibition of acetochlor suggests that alkylphenyl-containing compounds require rigorous environmental safety assessments, which should extend to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.